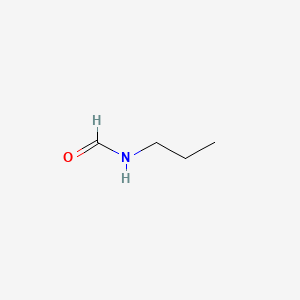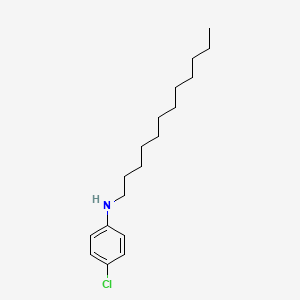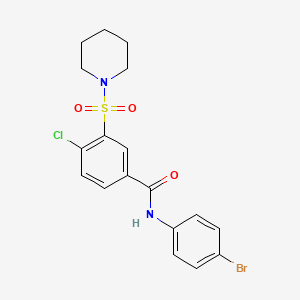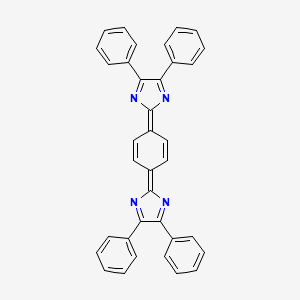
2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(4,5-diphenyl-2H-imidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is a complex organic compound known for its unique structural properties and chromotropic behavior. This compound is part of the imidazole derivatives family, which are known for their diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves multiple steps. One common method includes the addition of acetic acid to 3,6-bis(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-1,4-diene. This reaction yields 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole . Further oxidation using lead dioxide in acetic acid produces 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Lead dioxide in acetic acid is commonly used for oxidation reactions.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include various imidazole derivatives, such as 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole and 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .
科学的研究の応用
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a chromotropic agent due to its photochromic properties, which change color upon exposure to light.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the development of advanced materials with unique optical properties.
作用機序
The mechanism of action for 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves its ability to undergo reversible photochromic changes. This behavior is attributed to the radical dissociation of the dimer during irradiation, heating, or grinding . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent structural changes.
類似化合物との比較
Similar Compounds
3,6-Bis(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-1,4-diene: A precursor in the synthesis of 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene.
1,4-Bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene: An oxidation product of the compound.
Uniqueness
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is unique due to its rapid reversible photochromic behavior, which is not commonly observed in similar compounds. This property makes it particularly valuable in applications requiring dynamic optical changes.
特性
CAS番号 |
6117-27-7 |
|---|---|
分子式 |
C36H24N4 |
分子量 |
512.6 g/mol |
IUPAC名 |
2-[4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-4,5-diphenylimidazole |
InChI |
InChI=1S/C36H24N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H |
InChIキー |
RXNWBXNGSCDNBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CC(=C4N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C=C3)N=C2C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
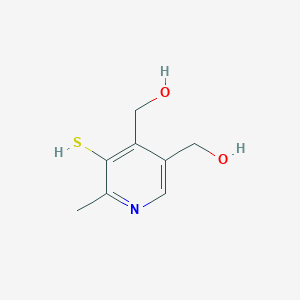
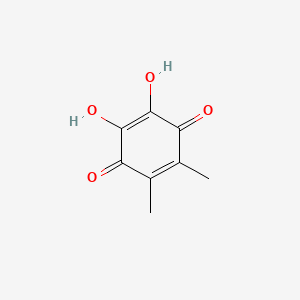
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
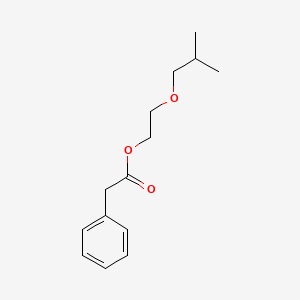
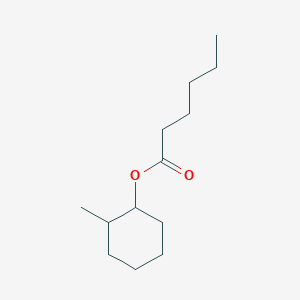
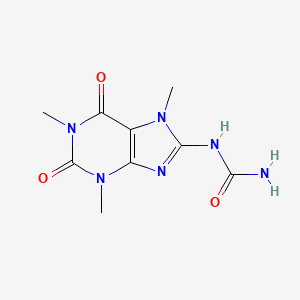
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
